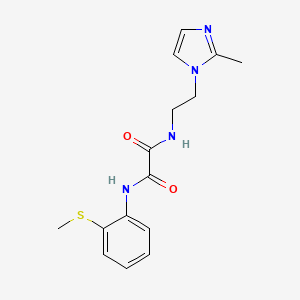
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is a synthetic organic compound that features both imidazole and oxalamide functional groups. The presence of these groups suggests potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the oxalamide moiety can provide unique binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves the following steps:
-
Formation of the Imidazole Derivative: : The initial step involves the synthesis of 2-(2-methyl-1H-imidazol-1-yl)ethylamine. This can be achieved by reacting 2-methylimidazole with an appropriate alkylating agent, such as 2-chloroethylamine hydrochloride, under basic conditions.
-
Synthesis of the Oxalamide: : The oxalamide moiety is introduced by reacting the imidazole derivative with oxalyl chloride to form an intermediate, which is then reacted with 2-(methylthio)aniline. The reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane, and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The methylthio group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : The oxalamide group can be reduced to form amines using reducing agents like lithium aluminum hydride.
-
Substitution: : The imidazole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitroimidazoles, halogenated imidazoles.
Scientific Research Applications
-
Medicinal Chemistry: : The imidazole ring is a common pharmacophore in many drugs, suggesting potential applications in developing new therapeutic agents. The compound could be explored for its antimicrobial, antifungal, or anticancer properties.
-
Biological Studies: : The compound can be used as a probe to study enzyme interactions, given the biological relevance of imidazole-containing molecules.
-
Materials Science: : The unique binding properties of the oxalamide group can be utilized in the design of new materials, such as polymers or metal-organic frameworks.
Mechanism of Action
The mechanism of action of N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide would depend on its specific application. In a biological context, the imidazole ring could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The oxalamide group might enhance binding affinity through hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with known biological activity.
Oxalamide Derivatives: Compounds containing the oxalamide group, used in various applications from pharmaceuticals to materials science.
Uniqueness
N1-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-N2-(2-(methylthio)phenyl)oxalamide is unique due to the combination of the imidazole and oxalamide groups, which can provide a synergistic effect in its applications. The presence of the methylthio group adds another layer of chemical reactivity, making it a versatile compound for research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-(2-methylimidazol-1-yl)ethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-11-16-7-9-19(11)10-8-17-14(20)15(21)18-12-5-3-4-6-13(12)22-2/h3-7,9H,8,10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERORPCCTPKBAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCNC(=O)C(=O)NC2=CC=CC=C2SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
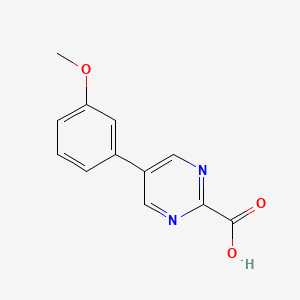
![2-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-5-((4-fluorobenzyl)thio)-1,3,4-oxadiazole](/img/structure/B2423295.png)
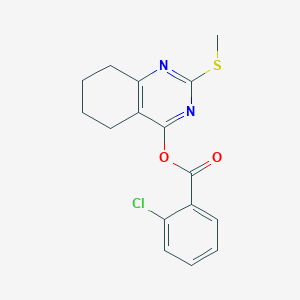
![1-[(5-Ethylthiophen-2-yl)sulfonyl]-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2423298.png)
![N-[1-(2-Fluorobenzoyl)piperidin-4-yl]prop-2-enamide](/img/structure/B2423302.png)
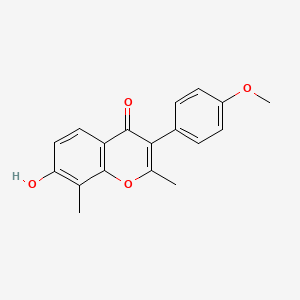


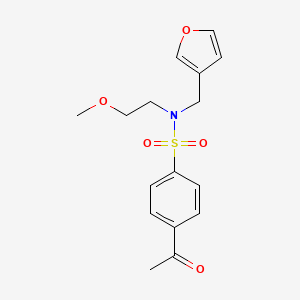
![2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetic acid](/img/structure/B2423310.png)
![N-(2-(2-chlorophenyl)-2-methoxyethyl)-1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide](/img/structure/B2423311.png)
![2-(p-tolyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B2423312.png)
![1-[4-(2-methoxyphenoxy)butyl]-1H-1,2,3-benzotriazole](/img/structure/B2423313.png)
![4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2423314.png)
